9-Phenyl-9H,9'H-9,9'-bifluorene
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Overview
Description
9-Phenyl-9H,9’H-9,9’-bifluorene is a polycyclic aromatic hydrocarbon with the molecular formula C26H18. It is composed of two fluorene units connected by a phenyl group at the 9-position of each fluorene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H,9’H-9,9’-bifluorene typically involves the coupling of fluorene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, where a fluorene boronic acid derivative reacts with a fluorene halide derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of 9-Phenyl-9H,9’H-9,9’-bifluorene may involve large-scale coupling reactions using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-9H,9’H-9,9’-bifluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Scientific Research Applications
9-Phenyl-9H,9’H-9,9’-bifluorene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Chemistry: Serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging
Mechanism of Action
The mechanism of action of 9-Phenyl-9H,9’H-9,9’-bifluorene in various applications depends on its ability to interact with other molecules and materials. In organic electronics, its conjugated π-system allows for efficient charge transport and light emission. In biological applications, its fluorescence properties enable it to act as a probe for imaging and detection .
Comparison with Similar Compounds
Similar Compounds
9,9’-Bifluorene: Lacks the phenyl group at the 9-position, resulting in different electronic and structural properties.
9-Phenylfluorene: Contains only one fluorene unit with a phenyl group, making it less complex than 9-Phenyl-9H,9’H-9,9’-bifluorene
Uniqueness
9-Phenyl-9H,9’H-9,9’-bifluorene is unique due to its dual fluorene structure connected by a phenyl group, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials with specific electronic characteristics .
Properties
CAS No. |
76756-37-1 |
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Molecular Formula |
C32H22 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
9-(9H-fluoren-9-yl)-9-phenylfluorene |
InChI |
InChI=1S/C32H22/c1-2-12-22(13-3-1)32(29-20-10-8-16-25(29)26-17-9-11-21-30(26)32)31-27-18-6-4-14-23(27)24-15-5-7-19-28(24)31/h1-21,31H |
InChI Key |
YQEKMCKFSLFFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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